2-Ethoxyphenylboronsäure

Übersicht

Beschreibung

2-Ethoxyphenylboronic acid, also known as 2-EBPBA, is a versatile and important reagent used in laboratory experiments. It is a boronic acid derivative, with a phenyl ring attached to an ethoxy group. The ethoxy group has two oxygen atoms and six hydrogen atoms, while the phenyl ring has six carbon atoms and six hydrogen atoms. 2-EBPBA is used in a variety of laboratory experiments, such as synthesis, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

2-Ethoxyphenylboronsäure ist ein Reaktant, der an Suzuki-Miyaura-Kreuzkupplungsreaktionen beteiligt ist . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird .

Synthese von Pyridinen und Pyrimidinen

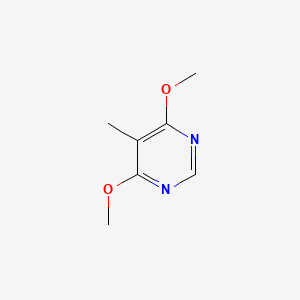

Im Bereich der organischen Synthese wird this compound zur Synthese von Pyridinen und Pyrimidinen verwendet . Dies sind grundlegende Strukturen in vielen natürlichen und synthetischen Verbindungen, einschließlich Vitaminen und Medikamenten .

Reaktionen von Bromo-N-Methylpyrrol

This compound ist auch an den Reaktionen von Bromo-N-Methylpyrrol beteiligt . Dies ist wichtig für die Synthese komplexer organischer Moleküle .

Synthese von Diarylbenzophenonen

Diese Verbindung spielt eine Rolle bei der Synthese von Diarylbenzophenonen . Diarylbenzophenone sind eine Klasse organischer Verbindungen mit potenziellen Anwendungen in der Pharmazie und Materialwissenschaft .

Ipso-Amidierung mit Nitrilen

This compound wird bei der Ipso-Amidierung mit Nitrilen verwendet . Diese Reaktion ist ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen .

Studien zur Struktur von Biarylphosphinliganden

Schließlich wird diese Verbindung in Studien über die Auswirkungen der Struktur von Biarylphosphinliganden auf die C-N- und C-C-Bindungsbildung verwendet . Diese Forschung ist entscheidend für die Entwicklung neuer Katalysatoren und die Verbesserung bestehender Katalysatoren .

Wirkmechanismus

Target of Action

The primary target of 2-Ethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The 2-Ethoxyphenylboronic acid acts as an organoboron reagent in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 2-Ethoxyphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron group (from 2-Ethoxyphenylboronic acid) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving 2-Ethoxyphenylboronic acid affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of various organic compounds, including pyridines and pyrimidines . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Ethoxyphenylboronic acid As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of 2-Ethoxyphenylboronic acid action in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, such as pyridines and pyrimidines . These molecules are essential in various fields, including medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of 2-Ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the reaction conditions of the Suzuki-Miyaura cross-coupling reaction, such as temperature and the presence of a palladium catalyst, can affect the performance of 2-Ethoxyphenylboronic acid . Additionally, the compound’s stability may be affected by storage conditions .

Biochemische Analyse

Biochemical Properties

2-Ethoxyphenylboronic acid plays a significant role in biochemical reactions, primarily as a reactant in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pyridines and pyrimidines, and the reactions of bromo-N-methylpyrrole . The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Cellular Effects

The effects of 2-Ethoxyphenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by participating in cell signaling pathways, affecting gene expression, and altering cellular metabolism. For example, its role in Suzuki-Miyaura cross-coupling reactions can lead to the synthesis of compounds that modulate cellular activities . These effects are essential for understanding how this compound can be used in therapeutic applications and biochemical research.

Molecular Mechanism

At the molecular level, 2-Ethoxyphenylboronic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s involvement in Suzuki-Miyaura cross-coupling reactions highlights its ability to form stable carbon-carbon bonds, which are critical for the synthesis of various organic compounds . These interactions are facilitated by the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethoxyphenylboronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethoxyphenylboronic acid is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to potential degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Ethoxyphenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including potential enzyme inhibition and disruption of cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

2-Ethoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s role in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of complex organic molecules, which can subsequently participate in metabolic processes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical research.

Transport and Distribution

Within cells and tissues, 2-Ethoxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications and biochemical studies.

Subcellular Localization

The subcellular localization of 2-Ethoxyphenylboronic acid plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Eigenschaften

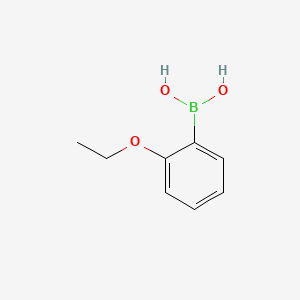

IUPAC Name |

(2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFCTCGCMKEILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370564 | |

| Record name | 2-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213211-69-9 | |

| Record name | 2-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to analyze the structure of 5-bromo-2-ethoxyphenylboronic acid, and what structural insights were gained?

A1: Researchers utilized a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) to characterize the structure of 5-bromo-2-ethoxyphenylboronic acid. [] This multifaceted approach allowed for a comprehensive analysis of the vibrational modes, electronic transitions, and nuclear environment within the molecule. The study further explored the compound's existence in both monomeric and dimeric forms, providing valuable insights into its structural flexibility and potential intermolecular interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)